![molecular formula C13H14N2O B2819747 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198616-30-5](/img/structure/B2819747.png)
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine” is a complex organic molecule that contains two pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the introduction of the ethoxy group and the methyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 3-position and an ethoxy group at the 2-position. The ethoxy group is further substituted with another pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine rings and the ethoxy group. Pyridine is a basic and nucleophilic compound, and it can undergo various reactions such as alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine rings would likely make the compound aromatic and relatively stable. The ethoxy group might increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
- Exposure to Pyridine Derivatives : A study on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children used various pyridine derivatives as biomarkers to assess exposure levels, demonstrating the application of pyridine compounds in environmental health studies (Babina et al., 2012).
Diagnostic and Therapeutic Research
- Radioligand Development : Research on the development of radioligands for imaging, such as "11C-PBR28" which includes a pyridine moiety, highlights the use of pyridine derivatives in creating diagnostic tools for medical imaging, specifically targeting peripheral benzodiazepine receptors in the brain (Brown et al., 2007).
Toxicology and Safety Evaluation
- Toxicity Assessment : The toxicological profiling and safety evaluation of chemical compounds, including pyridine derivatives, are crucial. A case study detailing the toxic effects and methemoglobinemia induced by the inhalation of "5-amino-2-(trifluoromethyl)pyridine" underscores the importance of understanding the hazardous potential of such compounds (Tao et al., 2022).
Metabolic and Pharmacokinetic Studies
- Metabolism Research : Studies on the metabolism of carcinogenic heterocyclic amines, such as PhIP (a pyridine compound), in humans consuming cooked meats, provide insights into the metabolic pathways and potential health risks associated with dietary exposure to these compounds. This research has implications for understanding the carcinogenic mechanisms and developing strategies to mitigate exposure (Vanhaecke et al., 2008).
Safety And Hazards
Direcciones Futuras
The future research directions for this compound could involve further studies to fully understand its physical and chemical properties, reactivity, and potential uses. This could include exploring its potential applications in areas such as pharmaceuticals, materials science, or chemical synthesis .
Propiedades
IUPAC Name |
3-methyl-2-(1-pyridin-3-ylethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-8-15-13(10)16-11(2)12-6-4-7-14-9-12/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGIGDJLCOKNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)
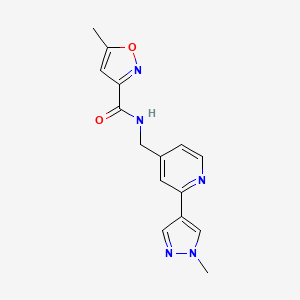
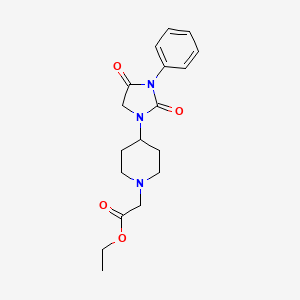

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)
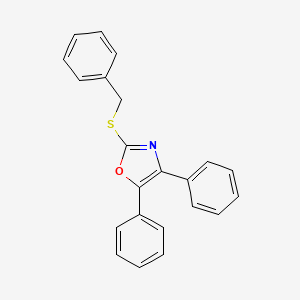
![N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2819678.png)
![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)
![N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]naphthalene-1-carboxamide](/img/structure/B2819683.png)
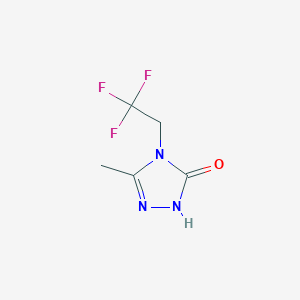
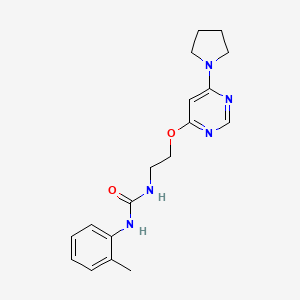
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2819686.png)
